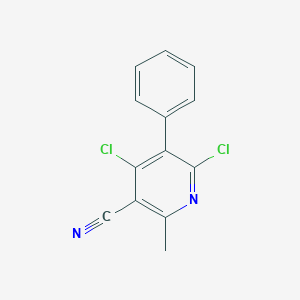

3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

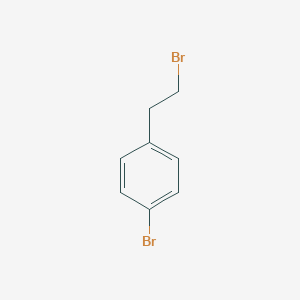

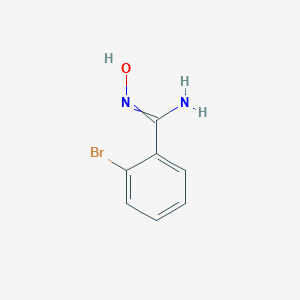

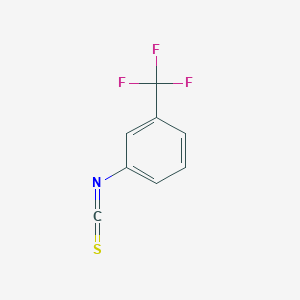

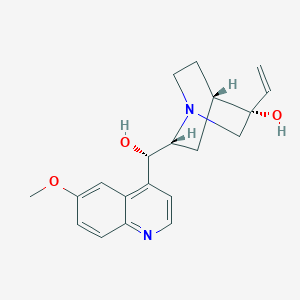

The compound of interest, 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine, is a derivative of the pyridine family, characterized by a pyridine ring substituted with various functional groups such as cyano, chloro, methyl, and phenyl groups. These substitutions influence the compound's reactivity, physical properties, and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of substituted pyridines, including those with cyano and methyl groups, can be achieved through various methods. For instance, 4,6-disubstituted-3-cyano-2-methylpyridines can be prepared by treating α,β-unsaturated carbonyl compounds with β-aminocrotononitrile in the presence of potassium tert-butoxide, as described in the synthesis of fluorescent pyridines . Additionally, the cycloauration of 2-phenoxypyridines with different substituents leads to the formation of cycloaurated compounds, although the presence of strong electron-withdrawing groups like nitrile can inhibit this reaction .

Molecular Structure Analysis

The molecular structure of substituted pyridines can be determined using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 3-cyano-2-ethylthio-6-methyl-4-trifluoromethylpyridine was established through X-ray diffraction analysis . This technique provides detailed information about the arrangement of atoms within the molecule and can reveal the influence of different substituents on the overall molecular geometry.

Chemical Reactions Analysis

Substituted pyridines undergo various chemical reactions based on their functional groups. For instance, 2-chloro-3-cyanopyridines can react with primary and secondary aliphatic amines, hydrazine hydrate, and sodium azide to yield a range of products including 2-aminopyridines and pyridopyrazoles . The reactivity of the chlorine atom in these compounds is a key factor in their chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted pyridines are influenced by their functional groups. The presence of a 3-cyano group in pyridines has been found to increase fluorescence intensities and improve photostabilities, which could be beneficial for applications in optical materials and sensors . Additionally, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the pyridine ring, affecting its reactivity and potential applications .

科学的研究の応用

Synthesis and Derivatives

- The synthesis of 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one, a derivative of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine, involves a reaction of 2-cyanoacetamide with benzylideneacetone. This synthesis leads to various compounds, including azomethines and N-acylated derivatives, indicating its utility in creating a range of chemicals (Shatsauskas et al., 2017).

Electrochemical Behavior

- A study on the electrochemical behavior of 3-cyano-(or 3-carbamoyl-) 1-methyl-(or benzyl) 1,4-dihydropyridines, related to 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine, reveals their potential for oxidation and reduction processes, indicating their suitability for use in electrochemical applications (Trazza et al., 1982).

Fluorescence Characteristics

- 4,6-Disubstituted-3-cyano-2-methylpyridines, closely related to 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine, exhibit intense fluorescence, making them candidates for applications in fluorescence-based technologies (Matsui et al., 1992).

Applications in Dye Synthesis

- The compound has been used in synthesizing bis(hetaryl)azo disperse dyes, suggesting its role in dye and pigment industry (Seferoğlu & Ertan, 2007).

Use in Battery Technology

- Research on cyanopyridines and cyanophenylpyridines for nonaqueous redox flow batteries (RFBs) indicates the potential of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine in energy storage technologies (Vaid et al., 2022).

Antineoplastic Potential

- Derivatives of 3-cyano-2(1H)-oxopyridine and 3-cyano-2(1H)-iminopyridine, which are structurally related to 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine, have shown selective antitumor activity against leukemia cell lines, indicating its potential in medical research (Abadi & Al-Khamees, 1998).

特性

IUPAC Name |

4,6-dichloro-2-methyl-5-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c1-8-10(7-16)12(14)11(13(15)17-8)9-5-3-2-4-6-9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLSLRUDINNQOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)Cl)C2=CC=CC=C2)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356499 |

Source

|

| Record name | 3-CYANO-4,6-DICHLORO-2-METHYL-5-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine | |

CAS RN |

127581-38-8 |

Source

|

| Record name | 3-CYANO-4,6-DICHLORO-2-METHYL-5-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)